N-(2-isobutoxyphenyl)isonicotinamide
Description
N-(2-isobutoxyphenyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core linked to a 2-isobutoxyphenyl group via an amide bond. The compound’s structure combines a pyridine ring (isonicotinamide) with an aromatic phenyl group substituted with an isobutoxy moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the isobutoxy chain, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33g/mol |
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)11-20-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
DNDXGENCFDZRDB-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The isobutoxy group in the target compound may be modified with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity, as seen in thiazolidinedione hybrids .
- Toxicological Studies : The GRAS compound’s safety profile contrasts with the target compound’s undefined toxicity, warranting further investigation into its metabolic pathways .
- Comparative Efficacy : Direct comparative studies between this compound and its analogs are needed to validate hypothesized structure-activity relationships.
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